

# Application Notes and Protocols: The Role of Disodium Pamoate in Modulating Drug Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Pamoic acid disodium |           |
| Cat. No.:            | B1662358             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Disodium pamoate, the salt of pamoic acid, is a well-established excipient in pharmaceutical development. Historically, its primary application has been in the formulation of long-acting injectable (LAI) depot medications, where it significantly reduces the aqueous solubility of basic active pharmaceutical ingredients (APIs). This reduction in solubility is the cornerstone of its mechanism for providing sustained drug release.[1][2]

However, recent discoveries have unveiled a previously unknown pharmacological activity of pamoic acid as a potent agonist for the orphan G protein-coupled receptor 35 (GPR35).[1][3][4] This receptor is notably expressed in the lower gastrointestinal tract and on various immune cells. This dual functionality—as both a physicochemical formulation tool and a biologically active agent—presents a complex but compelling picture of its role in drug bioavailability.

These application notes provide a comprehensive overview of the mechanisms by which disodium pamoate can influence a drug's pharmacokinetic profile, detailing its use in modifying drug release and its potential to modulate intestinal absorption through GPR35 activation.



# Physicochemical Role: Modulating Drug Release through Salt Formation

The principal application of disodium pamoate is to form sparingly soluble salts with basic drugs. Pamoic acid is a dicarboxylic acid, allowing it to form salts with APIs in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio. The resulting pamoate salt exhibits significantly lower aqueous solubility compared to the free base or other salt forms (e.g., hydrochloride salts).

This property is leveraged to create sustained-release formulations. When administered, typically via intramuscular injection, the drug-pamoate salt particles form a depot at the injection site. The slow dissolution of this salt into the surrounding physiological fluids becomes the rate-limiting step for the drug's absorption into systemic circulation. This results in prolonged therapeutic drug concentrations for weeks or even months from a single injection, thereby improving patient compliance for chronic therapies.

While this mechanism is designed to prolong release rather than enhance peak bioavailability, it can be utilized in oral formulations to achieve extended-release profiles. Studies have shown that pamoate salts dissolve more slowly in dissolution media, suggesting their utility in oncedaily oral dosage forms.

# Logical Workflow for Pamoate Salt Formulation Development





Click to download full resolution via product page

Caption: Workflow for developing and evaluating a disodium pamoate-based drug formulation.



# Pharmacological Role: GPR35 Agonism and Potential Effects on Drug Absorption

Pamoic acid has been identified as a potent agonist of GPR35, a receptor expressed in the colon, dorsal root ganglia, and immune cells. This finding is significant as disodium pamoate was previously considered an inactive excipient. The activation of GPR35 by pamoic acid initiates a G(i/o)-linked signaling cascade.

Key signaling events include:

- ERK1/2 Phosphorylation: Pamoic acid induces the phosphorylation of extracellular signalregulated kinase 1/2.
- $\beta$ -arrestin2 Recruitment: It mediates the recruitment of  $\beta$ -arrestin2 to the GPR35 receptor.
- Receptor Internalization: Agonist binding leads to the internalization of GPR35 from the cell membrane.

The expression of GPR35 in the lower intestine suggests a potential mechanism by which disodium pamoate could actively modulate the intestinal environment and influence the absorption of co-administered drugs. While direct evidence linking GPR35 activation to changes in the bioavailability of other drugs is still emerging, the known roles of GPCR signaling in regulating intestinal permeability, ion transport, and inflammation present plausible pathways for such effects. This receptor activation could potentially alter the function of drug transporters or the integrity of tight junctions between intestinal epithelial cells.

## **GPR35 Signaling Pathway Activated by Pamoic Acid**





Click to download full resolution via product page

Caption: Simplified signaling cascade following GPR35 activation by pamoic acid.

## **Data Summary**

# Table 1: Physicochemical Impact of Pamoate Salt Formation



| Parameter                  | Effect of Pamoate<br>Salt Formation | Rationale                                                                                 | Application                                                 |
|----------------------------|-------------------------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Aqueous Solubility         | Significantly<br>Decreased          | Formation of a sparingly soluble salt with basic drugs.                                   | Sustained/Extended<br>Release                               |
| Dissolution Rate           | Reduced                             | Lower solubility leads to slower dissolution.                                             | Long-Acting Injectables, Oral Extended-Release Formulations |
| Pharmacokinetic<br>Profile | Delayed Tmax,<br>Prolonged t1/2     | Rate of absorption is limited by the slow dissolution from the depot or oral dosage form. | Reduced dosing frequency, improved patient compliance.      |

**Table 2: Biological Activity of Pamoic Acid as a GPR35** 

**Agonist** 

| Parameter                    | Value                                                  | Cell Line / Model                     | Reference |
|------------------------------|--------------------------------------------------------|---------------------------------------|-----------|
| GPR35 Agonism<br>(EC50)      | 79 nM                                                  | U20S cells expressing<br>human GPR35a |           |
| GPR35 Internalization (EC50) | 22 nM                                                  | U20S cells expressing<br>human GPR35a |           |
| ERK1/2 Activation            | Dose-dependent increase (1-10 μM)                      | U20S cells expressing<br>human GPR35a |           |
| In Vivo Effect               | Dose-related<br>antinociception (ED50<br>= 40.5 mg/kg) | Mouse model of visceral pain          |           |

# **Experimental Protocols**

Protocol 1: Synthesis of a Drug-Pamoate Salt (2:1 Ratio)

### Methodological & Application



Objective: To synthesize a drug-pamoate salt for use in sustained-release formulation development. This protocol is adapted for a generic basic API.

#### Materials:

- Basic API (e.g., Risperidone)
- Disodium Pamoate
- Solvent for API (e.g., Ethanol)
- Solvent for Disodium Pamoate (e.g., N,N-dimethylformamide (DMF) or water)
- Magnetic stirrer and hot plate
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

#### Procedure:

- Reagent Preparation:
  - Prepare a solution of the basic API by dissolving it in a suitable solvent. For a 2:1 salt, use
     2 molar equivalents of the API.
  - In a separate vessel, prepare a solution of disodium pamoate (1 molar equivalent) in its solvent. Gentle heating may be required for complete dissolution.
- Salt Formation and Precipitation:
  - While vigorously stirring the API solution, slowly add the disodium pamoate solution.
  - A precipitate of the drug-pamoate salt should form upon mixing.
  - Continue stirring the mixture for a minimum of 3 hours at room temperature to ensure complete reaction.
- Isolation and Purification:



- Collect the precipitate by vacuum filtration.
- Wash the collected solid with the API's solvent (e.g., ethanol) to remove unreacted starting materials.
- Perform a second wash with deionized water to remove any residual DMF or unreacted disodium pamoate.

#### · Drying:

 Dry the final product in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

#### Characterization:

 Confirm the identity and stoichiometry of the salt using techniques such as HPLC, PXRD, and DSC.

# Protocol 2: In Vitro Assessment of GPR35 Activation (ERK1/2 Phosphorylation Assay)

Objective: To determine if a formulation containing disodium pamoate can activate GPR35 signaling in a relevant cell line.

#### Materials:

- HEK293 or U20S cells stably expressing human GPR35.
- Cell culture medium (e.g., DMEM) with supplements.
- Pamoic acid or disodium pamoate (as positive control).
- Test formulation containing disodium pamoate.
- Lysis buffer.
- Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).



- Secondary antibody (HRP-conjugated).
- Western blot equipment and reagents.

#### Procedure:

- Cell Culture:
  - Plate the GPR35-expressing cells in 6-well plates and grow to 80-90% confluency.
  - Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK1/2 phosphorylation.
- Treatment:
  - $\circ$  Treat the cells with varying concentrations of pamoic acid (e.g., 1 nM to 10  $\mu$ M) or the test formulation for a fixed time (e.g., 5-30 minutes). Include an untreated control well.
- Cell Lysis:
  - After treatment, wash the cells with ice-cold PBS and add lysis buffer to extract total protein.
  - Quantify the protein concentration of the lysates using a BCA or Bradford assay.
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
  - Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:
  - Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
  - Quantify the band intensities using densitometry software.
  - Express the results as the ratio of phospho-ERK1/2 to total ERK1/2 and plot against the concentration of the agonist to determine the EC50.

### Conclusion

Disodium pamoate is a multifaceted pharmaceutical excipient whose role extends beyond its traditional use as a solubility-reducing agent for sustained-release formulations. While its ability to form sparingly soluble salts is a reliable method for prolonging drug release, its newly discovered identity as a potent GPR35 agonist warrants significant consideration during drug development. Researchers and formulation scientists must be aware that this "inactive" excipient possesses biological activity that could potentially influence drug absorption and disposition, particularly for orally administered drugs. Future studies are necessary to fully elucidate the impact of GPR35 activation in the gut on the bioavailability of co-administered APIs. This dual nature of disodium pamoate underscores the increasing importance of understanding the complex interplay between excipients and biological systems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]



- 3. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 4. GPR35 as a Novel Therapeutic Target PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: The Role of Disodium Pamoate in Modulating Drug Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662358#role-of-pamoic-acid-disodium-in-enhancing-drug-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com